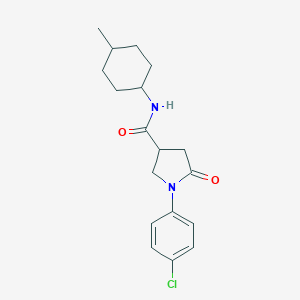
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has been widely studied due to its potential application in scientific research. This compound is commonly referred to as FPOP and is used as a probe for studying protein structure and dynamics.
作用机制
FPOP works by generating a highly reactive species, hydroxyl radical, which reacts with solvent-exposed methionine residues in proteins. The reaction between FPOP and methionine residues results in the addition of a hydroxyl group to the sulfur atom of methionine, which can then be detected using mass spectrometry.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein structure and function. Studies have shown that FPOP does not significantly alter the stability or activity of proteins, making it an ideal probe for studying protein structure and dynamics.
实验室实验的优点和局限性
One of the main advantages of FPOP is its ability to selectively target solvent-exposed methionine residues in proteins. This allows researchers to study the solvent accessibility of proteins and their interactions with other proteins. FPOP is also relatively easy to synthesize and has minimal effects on protein structure and function.
One of the limitations of FPOP is its potential to generate false positives in mass spectrometry experiments. This can be mitigated by using multiple proteases to digest the protein and confirm the results. FPOP also has limited applicability for studying proteins with few methionine residues.
未来方向
There are several future directions for research on FPOP. One area of research is the development of new probes that can target other amino acids in proteins. This would allow researchers to study different aspects of protein structure and dynamics.
Another area of research is the development of new methods for detecting FPOP-labeled proteins. This would allow researchers to study protein interactions in real-time and gain a better understanding of protein function.
Finally, there is a need for further studies on the limitations and potential pitfalls of using FPOP as a probe for studying protein structure and dynamics. This will help researchers to better interpret their results and avoid false positives in mass spectrometry experiments.
Conclusion:
In conclusion, FPOP is a valuable tool for studying protein structure and dynamics. Its ability to selectively target solvent-exposed methionine residues in proteins makes it an ideal probe for studying protein-protein interactions. While FPOP has some limitations, its potential for future research is significant, and it will likely continue to be an important tool for studying protein structure and dynamics in the years to come.
合成方法
The synthesis of FPOP involves the reaction of 4-bromobenzaldehyde with 2-fluoroacetophenone in the presence of potassium carbonate and acetonitrile. The resulting product is then reacted with pyrrolidine-3-carboxylic acid and triethylamine to yield FPOP. This synthesis method has been optimized to produce high yields of FPOP with minimal impurities.
科学研究应用
FPOP has been widely used as a probe for studying protein structure and dynamics. This compound is particularly useful for studying solvent accessibility and protein-protein interactions. FPOP works by oxidizing solvent-exposed methionine residues in proteins, which can then be detected using mass spectrometry. This allows researchers to map the solvent accessibility of proteins and study their interactions with other proteins.
属性
分子式 |
C19H15BrFNO4 |
|---|---|
分子量 |
420.2 g/mol |
IUPAC 名称 |
[2-(4-fluorophenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C19H15BrFNO4/c20-14-3-7-16(8-4-14)22-10-13(9-18(22)24)19(25)26-11-17(23)12-1-5-15(21)6-2-12/h1-8,13H,9-11H2 |
InChI 键 |
QDKNIYNYBOXDDE-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)OCC(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 4-({[1-(2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B271182.png)










![N-[4-(acetylamino)phenyl]-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271201.png)

